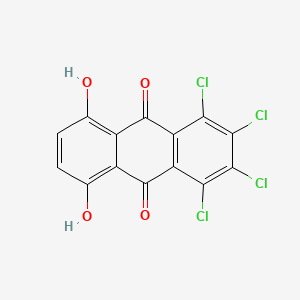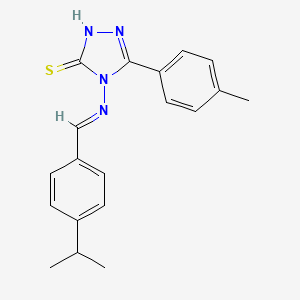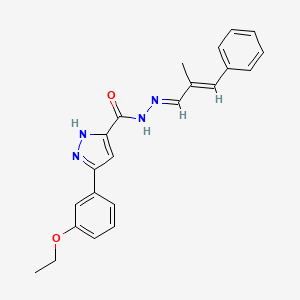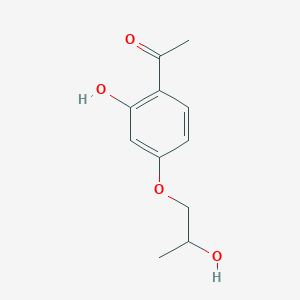
1-(2,3,4-Trimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3,4-Trimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tetrahydroisoquinoline core substituted with a trimethoxyphenyl group and two hydroxyl groups, making it a subject of interest in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3,4-Trimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core.
Introduction of the Trimethoxyphenyl Group: This step involves the use of a Grignard reagent or a similar organometallic compound to introduce the trimethoxyphenyl group onto the isoquinoline core.
Hydroxylation: The final step involves the selective hydroxylation of the isoquinoline ring to introduce the two hydroxyl groups at the 6 and 7 positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-(2,3,4-Trimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the isoquinoline core.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products:
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Dehydroxylated isoquinolines or modified isoquinoline cores.
Substitution Products: Phenyl derivatives with various functional groups replacing the methoxy groups.
科学的研究の応用
1-(2,3,4-Trimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in neuropharmacology and oncology.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 1-(2,3,4-Trimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The trimethoxyphenyl group and hydroxyl groups play crucial roles in these interactions, contributing to the compound’s overall bioactivity.
類似化合物との比較
1-(2,3,4-Trimethoxyphenyl)-2-aminoethanol: Similar structure but with an aminoethanol group instead of the isoquinoline core.
2,3,4-Trimethoxyphenethylamine: A simpler structure with a phenethylamine core.
1-(2,3,4-Trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the hydroxyl groups present in the target compound.
Uniqueness: 1-(2,3,4-Trimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride is unique due to its combination of a tetrahydroisoquinoline core with a trimethoxyphenyl group and two hydroxyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
特性
分子式 |
C18H22ClNO5 |
|---|---|
分子量 |
367.8 g/mol |
IUPAC名 |
1-(2,3,4-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride |
InChI |
InChI=1S/C18H21NO5.ClH/c1-22-15-5-4-11(17(23-2)18(15)24-3)16-12-9-14(21)13(20)8-10(12)6-7-19-16;/h4-5,8-9,16,19-21H,6-7H2,1-3H3;1H |
InChIキー |
DSTXFLZQSSWZQQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)C2C3=CC(=C(C=C3CCN2)O)O)OC)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-Tert-butylphenyl)-4-{[(E)-2-thienylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12004186.png)

![2-Propanol, 1-[(2-aminoethyl)amino]-3-butoxy-](/img/structure/B12004199.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12004207.png)



![5-(4-Tert-butylphenyl)-4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12004234.png)
![Dimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12004244.png)


![2-[(1-Carboxyethyl)sulfanyl]benzoic acid](/img/structure/B12004269.png)


